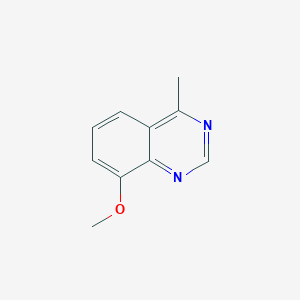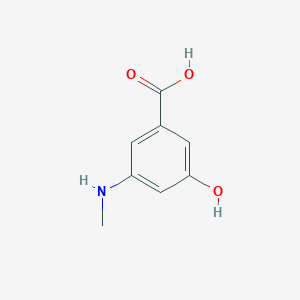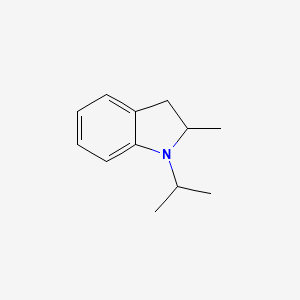
8-Methoxy-4-methylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 8-Méthoxy-4-méthylquinazoline est un composé organique aromatique hétérocyclique de formule moléculaire C10H10N2O. Il s’agit d’un dérivé de la quinazoline, caractérisé par la présence d’un groupe méthoxy en position 8 et d’un groupe méthyle en position 4 sur le cycle quinazolinique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 8-Méthoxy-4-méthylquinazoline implique généralement la réaction de matières premières appropriées dans des conditions spécifiques. Une méthode courante implique la condensation du 2-aminobenzonitrile avec un aldéhyde ou une cétone, suivie de réactions de cyclisation et de méthylation. Les conditions réactionnelles incluent souvent l’utilisation de solvants tels que l’éthanol ou le méthanol et de catalyseurs tels que les acides ou les bases pour faciliter la réaction .
Méthodes de production industrielle
Dans un contexte industriel, la production de 8-Méthoxy-4-méthylquinazoline peut être mise à l’échelle en utilisant des réacteurs à écoulement continu ou des réacteurs discontinus. Le choix du réacteur et des conditions réactionnelles dépend de facteurs tels que le rendement, la pureté et la rentabilité. L’optimisation des paramètres réactionnels, notamment la température, la pression et le temps de réaction, est cruciale pour une production efficace .
Analyse Des Réactions Chimiques
Types de réactions
La 8-Méthoxy-4-méthylquinazoline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes de quinazoline en utilisant des agents oxydants comme le peroxyde d’hydrogène ou l’acide m-chloroperbenzoïque.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Les groupes méthoxy et méthyle peuvent être substitués par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Peroxyde d’hydrogène, acide m-chloroperbenzoïque ; généralement réalisée dans des solvants organiques comme le dichlorométhane.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium ; les réactions sont généralement effectuées dans des conditions anhydres.
Substitution : Nucléophiles tels que les amines ou les thiols ; les réactions nécessitent souvent la présence d’une base comme l’hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de quinazoline, les dérivés aminés et diverses quinazolines substituées, selon les réactifs et les conditions spécifiques utilisés .
4. Applications de la recherche scientifique
La 8-Méthoxy-4-méthylquinazoline a un large éventail d’applications dans la recherche scientifique :
Chimie : Elle sert de brique de construction pour la synthèse de composés hétérocycliques plus complexes et d’intermédiaire en synthèse organique.
Biologie : Le composé est utilisé dans l’étude des inhibiteurs enzymatiques et comme sonde dans les dosages biochimiques.
Médecine : Il a des applications thérapeutiques potentielles, notamment dans le développement d’agents anticancéreux et antimicrobiens.
Industrie : Le composé est utilisé dans la production de colorants, de pigments et d’autres matériaux ayant des propriétés spécifiques
Applications De Recherche Scientifique
8-Methoxy-4-methylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties
Mécanisme D'action
Le mécanisme d’action de la 8-Méthoxy-4-méthylquinazoline implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber l’activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l’accès au substrat. Cette inhibition peut entraîner divers effets biologiques, notamment la suppression de la prolifération cellulaire dans les cellules cancéreuses ou l’inhibition de la croissance microbienne .
Comparaison Avec Des Composés Similaires
Composés similaires
Quinazoline : Le composé parent, dépourvu des groupes méthoxy et méthyle.
4-Méthylquinazoline : Structure similaire mais sans le groupe méthoxy.
8-Méthoxyquinazoline : Structure similaire mais sans le groupe méthyle.
Unicité
La 8-Méthoxy-4-méthylquinazoline est unique en raison de la présence à la fois de groupes méthoxy et méthyle, qui peuvent influencer sa réactivité chimique et son activité biologique. Ces substituants peuvent améliorer la lipophilie du composé, améliorant potentiellement sa capacité à traverser les membranes cellulaires et à interagir avec des cibles intracellulaires .
Propriétés
Numéro CAS |
69674-28-8 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
8-methoxy-4-methylquinazoline |
InChI |
InChI=1S/C10H10N2O/c1-7-8-4-3-5-9(13-2)10(8)12-6-11-7/h3-6H,1-2H3 |
Clé InChI |
ZCGWGACIBYBGIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=NC=N1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11915656.png)
![1-Oxaspiro[4.5]decane-4-carboxaldehyde](/img/structure/B11915661.png)


![5-Chloro-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B11915682.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-6-amine](/img/structure/B11915686.png)
![Furo[2,3-b]quinoxaline](/img/structure/B11915687.png)




